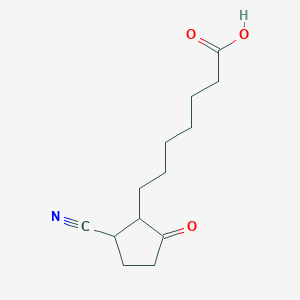
1-Cyclopropyl-1,2,3,6-tetrahydro-4,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1,2,3,6-Tetrahydro-4,4'-Bipyridin ist eine heterocyclische Verbindung, die einen Bipyridinkern mit einer daran gebundenen Cyclopropylgruppe aufweist. Bipyridine sind bekannt für ihre Vielseitigkeit und wurden aufgrund ihrer Anwendungen in verschiedenen Bereichen wie Koordinationschemie, Katalyse und Materialwissenschaft umfassend untersucht .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Cyclopropyl-1,2,3,6-Tetrahydro-4,4'-Bipyridin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine übliche Methode beinhaltet die Verwendung von Cyclopropylamin und 4,4'-Bipyridin als Ausgangsmaterialien. Die Reaktion wird in Gegenwart eines geeigneten Katalysators und unter einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus kann die Implementierung von Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und energieeffiziente Prozesse, die Produktion nachhaltiger gestalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and 4,4’-bipyridine as starting materials. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Cyclopropyl-1,2,3,6-Tetrahydro-4,4'-Bipyridin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können den Bipyridinkern in eine gesättigtere Form umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Bipyridinkern einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Halogenierungsmittel, Alkylierungsmittel und andere Elektrophile oder Nucleophile können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu N-Oxiden führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Bipyridinderivaten erzeugen können .
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-1,2,3,6-Tetrahydro-4,4'-Bipyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Ligand in der Koordinationschemie und bildet Komplexe mit verschiedenen Metallionen.
Biologie: Die Verbindung wird wegen ihrer potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten, untersucht.
Medizin: Es werden laufend Forschungen betrieben, um sein Potenzial als Therapeutikum zur Behandlung verschiedener Krankheiten zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von 1-Cyclopropyl-1,2,3,6-Tetrahydro-4,4'-Bipyridin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. In der Koordinationschemie fungiert es als Ligand, bindet an Metallionen und bildet stabile Komplexe. Diese Komplexe können einzigartige katalytische Eigenschaften aufweisen und werden in verschiedenen chemischen Umwandlungen verwendet . In biologischen Systemen kann die Verbindung mit zellulären Zielstrukturen interagieren, was zu den beobachteten biologischen Aktivitäten führt .
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique catalytic properties and are used in various chemical transformations . In biological systems, the compound may interact with cellular targets, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2'-Bipyridin: Ein weiteres Bipyridinderivat mit unterschiedlichen Substitutionssmustern.
3,3'-Bipyridin: Ähnlich wie 1-Cyclopropyl-1,2,3,6-Tetrahydro-4,4'-Bipyridin, aber mit unterschiedlicher struktureller Orientierung.
4,4'-Bipyridin: Die Stammverbindung ohne die Cyclopropylgruppe.
Einzigartigkeit
1-Cyclopropyl-1,2,3,6-Tetrahydro-4,4'-Bipyridin ist einzigartig aufgrund des Vorhandenseins der Cyclopropylgruppe, die unterschiedliche sterische und elektronische Eigenschaften verleiht. Diese Einzigartigkeit kann sich auf seine Reaktivität, Bindungsaffinität und das gesamte chemische Verhalten auswirken, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
CAS-Nummer |
180692-20-0 |
|---|---|
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
4-(1-cyclopropyl-3,6-dihydro-2H-pyridin-4-yl)pyridine |
InChI |
InChI=1S/C13H16N2/c1-2-13(1)15-9-5-12(6-10-15)11-3-7-14-8-4-11/h3-5,7-8,13H,1-2,6,9-10H2 |
InChI-Schlüssel |
CLSAFFLZWFBQBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCC(=CC2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)
![Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B12568151.png)
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)



![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)


![1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-](/img/structure/B12568208.png)
![4-[2-(Pyren-1-YL)ethenyl]pyridine](/img/structure/B12568214.png)

